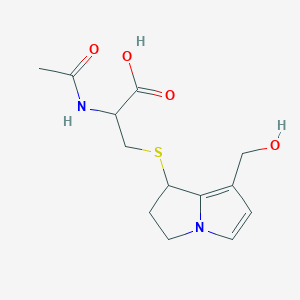
L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-
説明
L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-, commonly known as N-Acetylcysteine (NAC), is a derivative of the amino acid L-cysteine. It is a potent antioxidant and has been extensively studied for its therapeutic potential in various diseases. NAC is widely used in clinical practice for its mucolytic and antioxidant properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- involves the acetylation of L-cysteine followed by the reaction with 2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl group.
Starting Materials
L-Cysteine, Acetic anhydride, Sodium acetate, 2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-ol, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
L-Cysteine is dissolved in hydrochloric acid and heated to reflux., Acetic anhydride is added dropwise to the solution and the mixture is stirred for 1 hour., The reaction mixture is cooled and neutralized with sodium hydroxide., The resulting solid is filtered and washed with water., The solid is dissolved in ethanol and 2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-ol is added., The mixture is heated to reflux for 2 hours., The reaction mixture is cooled and the solid is filtered and washed with water., The resulting solid is dried to obtain L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-.
作用機序
N-Acetylcysteine acts as a precursor to glutathione, which is a potent antioxidant. It also directly scavenges free radicals and reactive oxygen species (ROS). L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to modulate the activity of various signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
N-Acetylcysteine has been shown to have various biochemical and physiological effects. It increases the levels of glutathione, which is important for cellular detoxification and antioxidant defense. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- also modulates the activity of various enzymes involved in the metabolism of drugs and xenobiotics. It has been shown to improve lung function in patients with COPD and cystic fibrosis. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has also been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
N-Acetylcysteine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and has a well-established safety profile. However, L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can affect its efficacy in some studies.
将来の方向性
There are several future directions for research on N-Acetylcysteine. One area of research is the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have potential as an adjunctive therapy for these disorders. Another area of research is the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have neuroprotective effects and may have potential in the treatment of these diseases. Additionally, there is ongoing research on the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the treatment of COVID-19. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have potential in reducing the severity of respiratory symptoms in patients with COVID-19.
Conclusion:
In conclusion, N-Acetylcysteine is a potent antioxidant with several therapeutic potential in various diseases. It has been extensively studied and has a well-established safety profile. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has several advantages for lab experiments, but also has some limitations. There are several future directions for research on L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-, including its use in the treatment of psychiatric disorders, neurodegenerative diseases, and COVID-19.
科学的研究の応用
N-Acetylcysteine has been extensively studied for its therapeutic potential in various diseases. It has been shown to have antioxidant, anti-inflammatory, and mucolytic properties. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been used in the treatment of acetaminophen toxicity, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and psychiatric disorders such as schizophrenia and bipolar disorder.
特性
IUPAC Name |
2-acetamido-3-[[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-8(17)14-10(13(18)19)7-20-11-3-5-15-4-2-9(6-16)12(11)15/h2,4,10-11,16H,3,5-7H2,1H3,(H,14,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGZLJYPTIMOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1CCN2C1=C(C=C2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927327 | |
| Record name | N-(1-Hydroxyethylidene)-S-[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- | |
CAS RN |
131711-46-1 | |
| Record name | N-Acetylcysteine-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131711461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



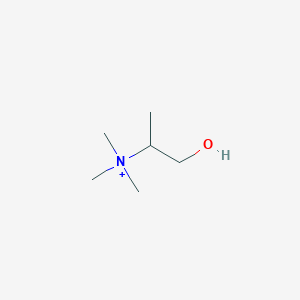
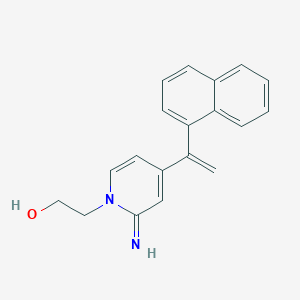
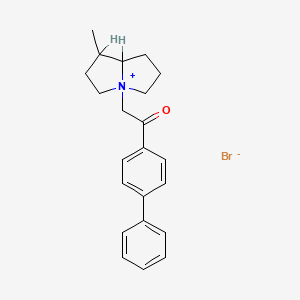
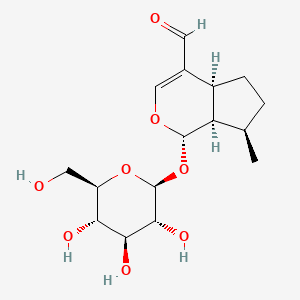
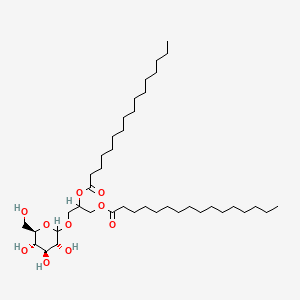
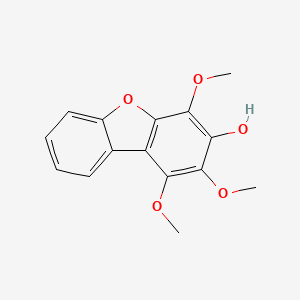
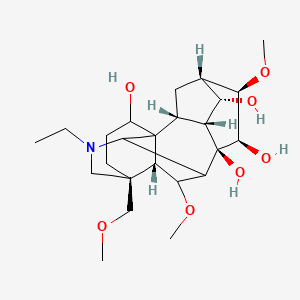

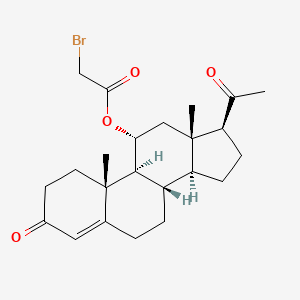
![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)
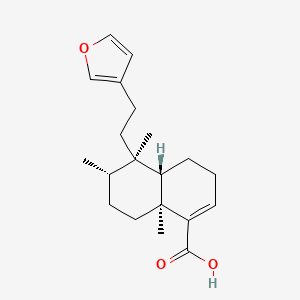
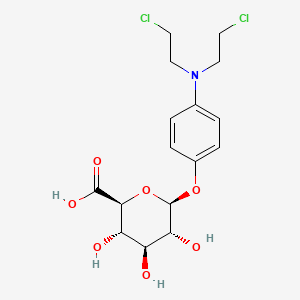
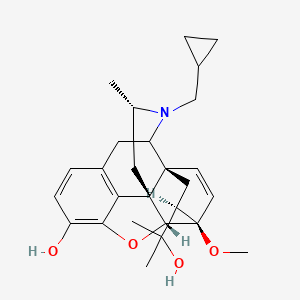
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)